

An In-depth Technical Guide to 3-Phenylphenol: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol, also known as m-phenylphenol or 3-hydroxybiphenyl, is an organic aromatic compound belonging to the class of biphenyls and phenols. It is characterized by a phenol ring substituted with a phenyl group at the meta (3-) position. This compound serves as a versatile building block in organic synthesis and has garnered interest in various industrial and research applications. It is recognized for its utility as a disinfectant, preservative, and fungicide.[1] Furthermore, in the realm of biochemical research, **3-Phenylphenol** is a key reagent in the sensitive colorimetric analysis of uronic acids.

This technical guide provides a comprehensive overview of the chemical properties and structure of **3-Phenylphenol**, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis, purification, and application in analytical methods. The information presented herein is intended to be a valuable resource for professionals in research, and drug development.

Chemical Structure and Identifiers

The chemical structure of **3-Phenylphenol** consists of two phenyl rings directly bonded to each other, with a hydroxyl group attached to the C3 position of one of the rings.

Table 1: Chemical Identifiers for 3-Phenylphenol



Identifier	Value
IUPAC Name	[1,1'-Biphenyl]-3-ol[1]
Other Names	3-Hydroxybiphenyl, m-Biphenylol, m-Hydroxybiphenyl, m-Hydroxydiphenyl, m-Phenylphenol[1][2]
CAS Number	580-51-8[1]
Molecular Formula	C12H10O[1]
Canonical SMILES	C1=CC=C(C=C1)C2=CC(=CC=C2)O[1]
InChI Key	UBXYXCRCOKCZIT-UHFFFAOYSA-N[1]

Physical and Chemical Properties

3-Phenylphenol is a white to yellow-beige crystalline powder or solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents, including ethanol, diethyl ether, and dimethyl sulfoxide (DMSO).[2][3]

Table 2: Physicochemical Properties of **3-Phenylphenol**

Property	Value
Molecular Weight	170.21 g/mol [3]
Melting Point	75-80 °C[4]
Boiling Point	>300 °C[2]
Water Solubility	0.14 g/L at 25 °C[1]
рКа	9.64 at 25 °C[1]
Appearance	White to yellow-beige crystalline powder[1]

Spectral Data



The structural elucidation of **3-Phenylphenol** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Phenylphenol** shows a complex multiplet in the aromatic region, corresponding to the nine protons on the two phenyl rings, and a broad singlet for the phenolic hydroxyl proton.

Table 3: ¹H NMR Spectral Data of **3-Phenylphenol** (CDCl₃, 90 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.64 - 7.14	m	9H	Ar-H
5.05	s (br)	1H	-ОН

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **3-Phenylphenol** displays twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data of **3-Phenylphenol** (CDCl₃)



Chemical Shift (ppm)	Assignment
155.6	С-ОН
142.8	C-C (ipso)
141.1	C-C (ipso)
129.8	Ar-CH
128.7	Ar-CH
127.3	Ar-CH
119.5	Ar-CH
114.9	Ar-CH
114.2	Ar-CH

Infrared (IR) Spectroscopy

The IR spectrum of **3-Phenylphenol** exhibits characteristic absorption bands for the hydroxyl and aromatic functional groups.

Table 5: Key IR Absorption Bands of 3-Phenylphenol

Wavenumber (cm ⁻¹)	Vibration Mode
3600 - 3100 (broad)	O-H stretch
3100 - 3000	C-H stretch (aromatic)
1600, 1580, 1480	C=C stretch (aromatic ring)
1350 - 1200	C-O stretch
900 - 675	C-H bend (aromatic)

Mass Spectrometry

The mass spectrum of **3-Phenylphenol** shows a prominent molecular ion peak and characteristic fragmentation patterns.



Table 6: Key Mass Spectrometry Data for 3-Phenylphenol

m/z	lon
170	[M] ⁺ (Molecular ion)
141	[M - CHO]+
115	[M - CHO - C ₂ H ₂] ⁺

Experimental Protocols Synthesis of 3-Phenylphenol

Two common methods for the synthesis of **3-Phenylphenol** are the Suzuki coupling and the Ullmann condensation.

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.



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Suzuki Coupling Workflow for 3-Phenylphenol Synthesis

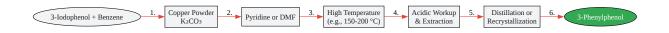
Protocol:

- To a round-bottom flask, add 3-bromophenol (1 equivalent), phenylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents) dissolved in a minimal amount of water.
- Add toluene as the solvent.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents) as the catalyst.



- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and add water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.



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Ullmann Condensation Workflow for 3-Phenylphenol Synthesis

Protocol:

- In a sealed tube or a flask equipped with a reflux condenser, combine 3-iodophenol (1 equivalent), benzene (as the aryl source, in excess), potassium carbonate (2 equivalents), and copper powder (1.5 equivalents).
- Add a high-boiling polar solvent such as pyridine or dimethylformamide (DMF).
- Heat the mixture to a high temperature (typically 150-200 °C) for several hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and filter to remove the copper salts.
- Acidify the filtrate with dilute hydrochloric acid and extract with an organic solvent.



- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by vacuum distillation or recrystallization.

Purification by Recrystallization

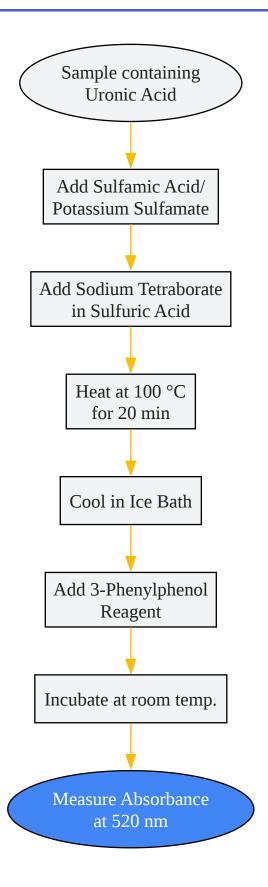
Protocol:

- Dissolve the crude **3-Phenylphenol** in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
- If colored impurities are present, add a small amount of activated charcoal and heat briefly.
- Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.

Colorimetric Assay for Uronic Acid Determination

3-Phenylphenol is used in a colorimetric method to quantify uronic acids. The assay is based on the reaction of uronic acids with **3-phenylphenol** in a sulfuric acid/tetraborate solution to produce a colored product.





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Workflow for the Colorimetric Determination of Uronic Acid



Protocol:

- Prepare a standard curve using known concentrations of galacturonic acid.
- To 400 μL of the sample or standard in a glass tube, add 40 μL of 4 M sulfamic acid/potassium sulfamate solution (pH 1.6) and mix.
- Carefully add 2.4 mL of 75 mM sodium tetraborate in concentrated sulfuric acid and vortex vigorously.
- Heat the tubes in a boiling water bath for 20 minutes.
- Cool the tubes in an ice bath for 10 minutes.
- Add 80 μL of 0.15% (w/v) 3-phenylphenol in 0.5% (w/v) NaOH to each tube and vortex immediately.
- Allow the color to develop at room temperature for at least 10 minutes.
- Measure the absorbance at 520 nm using a spectrophotometer.
- Calculate the uronic acid concentration in the samples by comparing their absorbance to the standard curve.

Biological Activity and Potential Applications

- **3-Phenylphenol** exhibits a range of biological activities that are of interest to researchers and drug development professionals.
- Antimicrobial and Fungicidal Activity: It is widely used as a disinfectant, preservative, and fungicide.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death or inhibition of growth.[1]
- Antioxidant Properties: 3-Phenylphenol can act as an antioxidant by scavenging free radicals and inhibiting oxidative reactions.[1]
- Enzyme Inhibition: While specific studies on **3-Phenylphenol** are limited, related phenolic compounds are known to inhibit various enzymes. For instance, it has been found to inhibit



transfer reactions of flavonol glycosides.[3] The metabolism of biphenyl, of which **3-phenylphenol** is a metabolite, involves cytochrome P450 enzymes.[2] Polyphenolic compounds, in general, are known to interact with and modulate the activity of CYP450 isoenzymes, which can have significant implications for drug metabolism.

 Immunomodulatory Effects: In vitro studies have suggested that 3-Phenylphenol may have immunomodulatory effects on human liver cells.[3]

The biological activities of **3-Phenylphenol** suggest its potential for further investigation in the development of new antimicrobial agents and as a lead compound in drug discovery programs. Its ability to interact with biological systems warrants further exploration of its specific molecular targets and signaling pathways.

Safety Information

3-Phenylphenol is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

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